![molecular formula C18H19ClN6O2S B5505160 2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that exhibit significant biological activity due to their complex molecular structure. The presence of pyridinyl and pyridazinyl groups suggests potential for pharmacological applications, although we are excluding drug use and dosage details as per the request.

Synthesis Analysis

Synthesis of compounds with similar complexity often involves multi-step reactions, starting from basic heterocyclic scaffolds and introducing various functional groups through substitution reactions. For instance, the synthesis of arylated heteroarenes, including bioactive derivatives, can be achieved via palladium-catalyzed direct C–H arylation of heteroarenes with aryl halides or pseudohalides (Rossi et al., 2014).

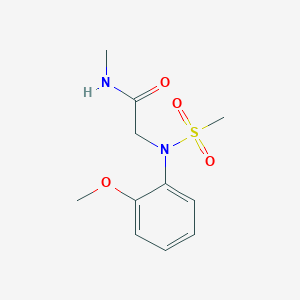

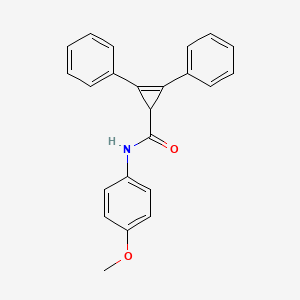

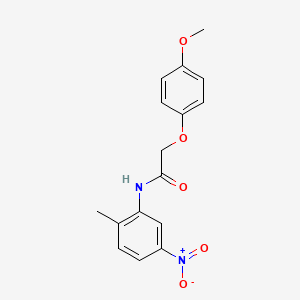

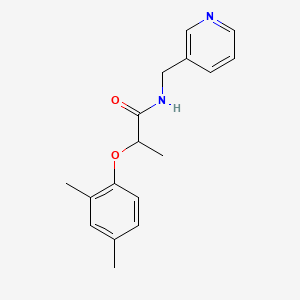

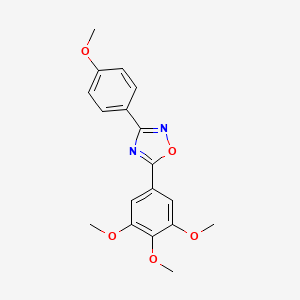

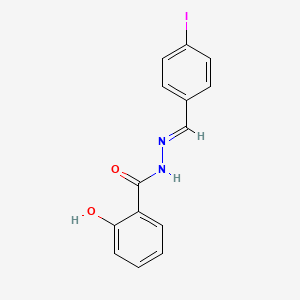

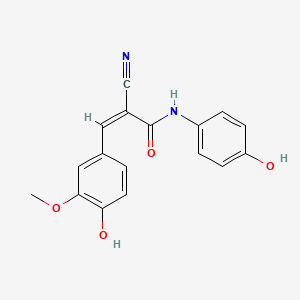

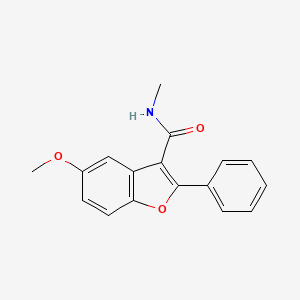

Molecular Structure Analysis

The molecular structure of similar compounds often features conjugated systems that contribute to their reactivity and interaction with biological targets. Techniques like X-ray crystallography and NMR spectroscopy are crucial for elucidating these structures, providing insights into the arrangement of atoms and the presence of key functional groups.

Chemical Reactions and Properties

Compounds with similar structural motifs are known to participate in a variety of chemical reactions, including nucleophilic substitution and coupling reactions. The functional groups present can undergo transformations that modify the compound's reactivity and properties, as seen in the chemistry of pyrimidine derivatives which exhibit a range of biological activities (Kumar et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the presence of sulfonamide groups can enhance water solubility, which is crucial for biological applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards oxidizing or reducing agents, are determined by the functional groups within the molecule. Arylmethylidenefuranones provide an example of how the reactivity of a compound can be tailored through structural modifications (Kamneva et al., 2018).

Applications De Recherche Scientifique

Enzyme Inhibition and Antioxidant Potential

Sulfonamide derivatives have been synthesized and characterized for their biological potential, showing significant enzyme inhibition against AChE and BChE enzymes, with some compounds demonstrating up to 91% inhibition. Molecular docking studies supported these findings, suggesting potential applications in treating diseases related to enzyme dysfunction. Additionally, antioxidant studies revealed compounds with up to 96% scavenging ability, highlighting their potential in oxidative stress-related conditions (Kausar et al., 2019).

Anticancer Activity

Novel pyridazinone derivatives bearing benzenesulfonamide moiety have shown remarkable anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. One compound in particular demonstrated a GI(50) value of less than 0.1 μM, indicating high potency. These findings suggest the potential of these compounds as leads for developing new anticancer agents (Rathish et al., 2012).

Molecular Modeling and QSAR Studies

A series of novel benzenesulfonamides was synthesized and showed significant cytotoxic activity against various cancer cell lines. QSAR studies provided predictive models for their cytotoxic activity, and molecular docking helped understand their binding mode, suggesting their utility in designing targeted cancer therapies (Tomorowicz et al., 2020).

Antimicrobial Activity

Pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds exhibited strong antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hassan, 2013).

Propriétés

IUPAC Name |

2-chloro-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-13-6-7-16(21-12-13)23-18-9-8-17(24-25-18)20-10-11-22-28(26,27)15-5-3-2-4-14(15)19/h2-9,12,22H,10-11H2,1H3,(H,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRVSELXOOUVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)